

Commercial availability of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

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Compound of Interest

Compound Name: 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Cat. No.: B1292850

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Technical Guide: 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is a substituted pyridine derivative that serves as a valuable building block in synthetic organic chemistry. Its trifunctional nature, featuring an amino group, a bromine atom, and an ethyl carboxylate moiety on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide range of more complex heterocyclic compounds. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthesis protocol, and its potential applications in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester** is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
CAS Number	28033-08-1	[1] [2]
Molecular Formula	C ₈ H ₉ BrN ₂ O ₂	
Molecular Weight	245.07 g/mol	
Appearance	Not explicitly stated, likely a solid	
Purity	Typically >95%	

Commercial Availability

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is commercially available from various chemical suppliers. The table below lists some of the known suppliers. It is advisable to contact the suppliers directly for the most current information on pricing, purity, and available quantities.

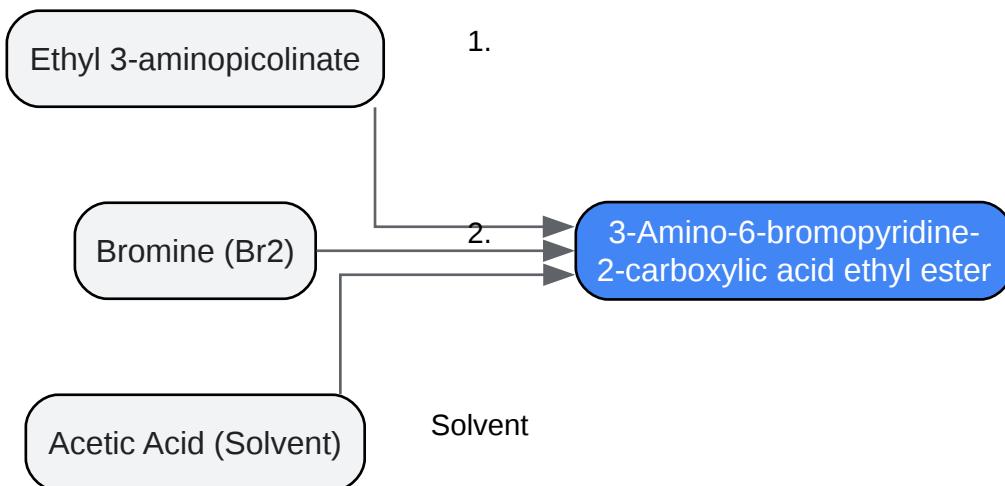
Supplier	Location	Contact Information	Notes
National Analytical Corporation	Mumbai, India	Available upon request from their website.	Also listed on Tradeindia.
Angene Chemical	-	-	A safety data sheet is available.
ChemicalBook	-	-	Lists the compound and its basic properties.

Synthesis Protocol

While a specific experimental protocol for the synthesis of **3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester** is not readily available in the searched literature, a plausible method can be adapted from the well-documented synthesis of its methyl ester analog. The

following protocol is a proposed adaptation and should be optimized for specific laboratory conditions.

Reaction Scheme:



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A proposed synthesis route for the title compound.

Materials:

- Ethyl 3-aminopicolinate
- Bromine (Br₂)
- Glacial Acetic Acid
- Sodium Bicarbonate (NaHCO₃) solution
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)

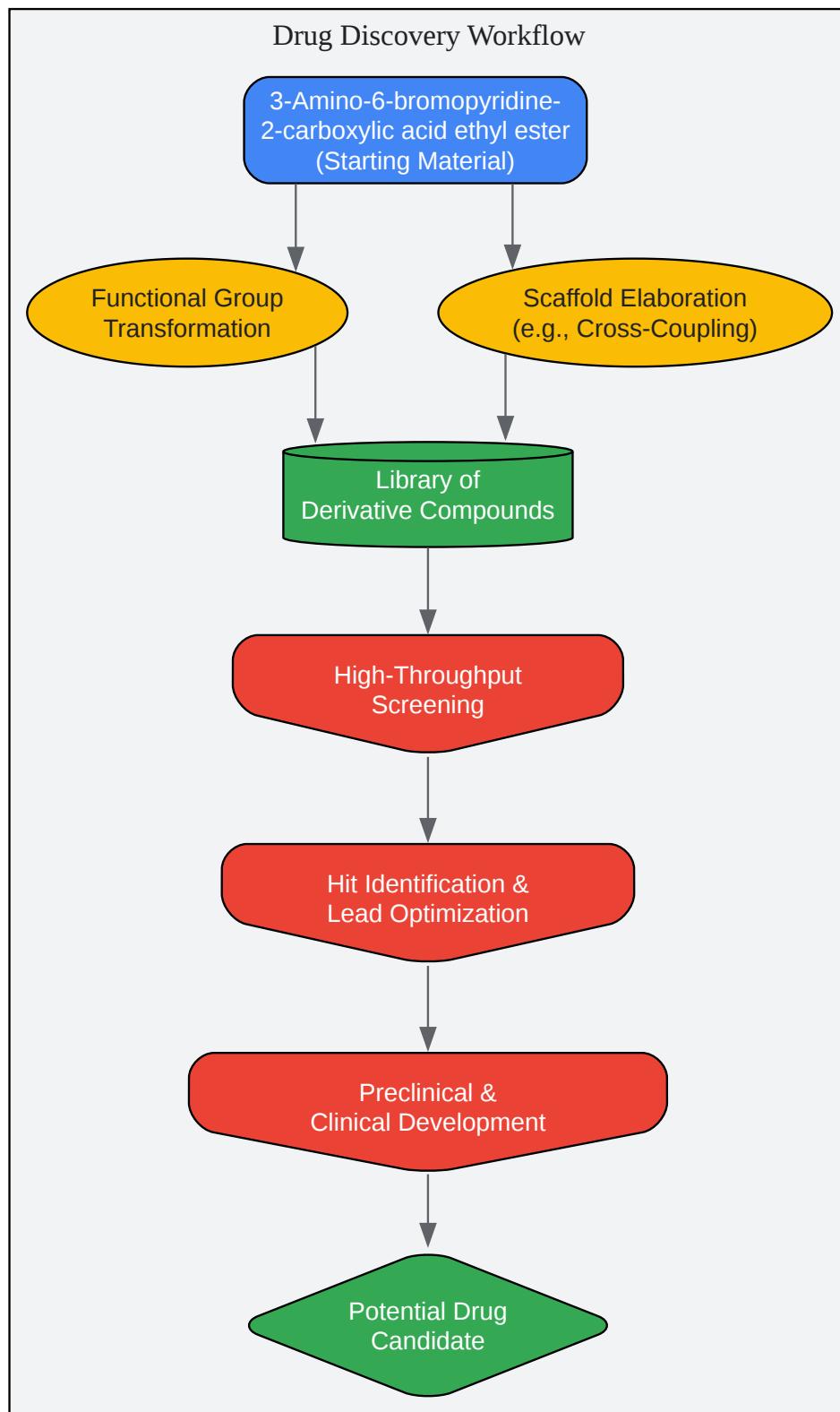
Procedure:

- Dissolve Ethyl 3-aminopicolinate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the mixture into ice-cold water.
- Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Discovery

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. **3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester**, with its multiple functional groups, serves as a key intermediate for the synthesis of more complex heterocyclic systems that may exhibit therapeutic properties.

The presence of the amino group allows for amide bond formation, the bromine atom is amenable to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This versatility makes it a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns. Pyridine and its derivatives are known to be key scaffolds for drugs with a wide range of activities, including acting as enzyme inhibitors.



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Workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

A safety data sheet (SDS) for **3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester** is available from Angene Chemical. It is imperative to consult the SDS prior to handling this compound. General safety precautions for handling chemicals of this nature include:

- Working in a well-ventilated fume hood.
- Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoiding inhalation of dust or vapors.
- Preventing contact with skin and eyes.
- In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Conclusion

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is a commercially available and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its trifunctional nature provides a platform for the generation of diverse molecular architectures, making it a valuable tool for researchers and professionals in the field of drug discovery and development. While a specific, published synthesis protocol for the ethyl ester is not readily available, a reliable procedure can be adapted from the synthesis of its methyl ester analog. As with all chemical reagents, proper safety precautions must be followed during its handling and use.

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References

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